

Application of CRISPR/Cas9 to Edit the Aromatase Gene, CYP19A1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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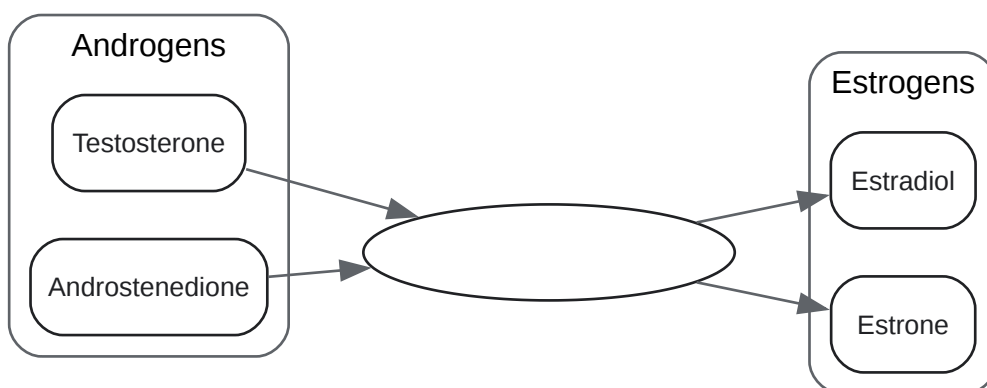
For Researchers, Scientists, and Drug Development Professionals

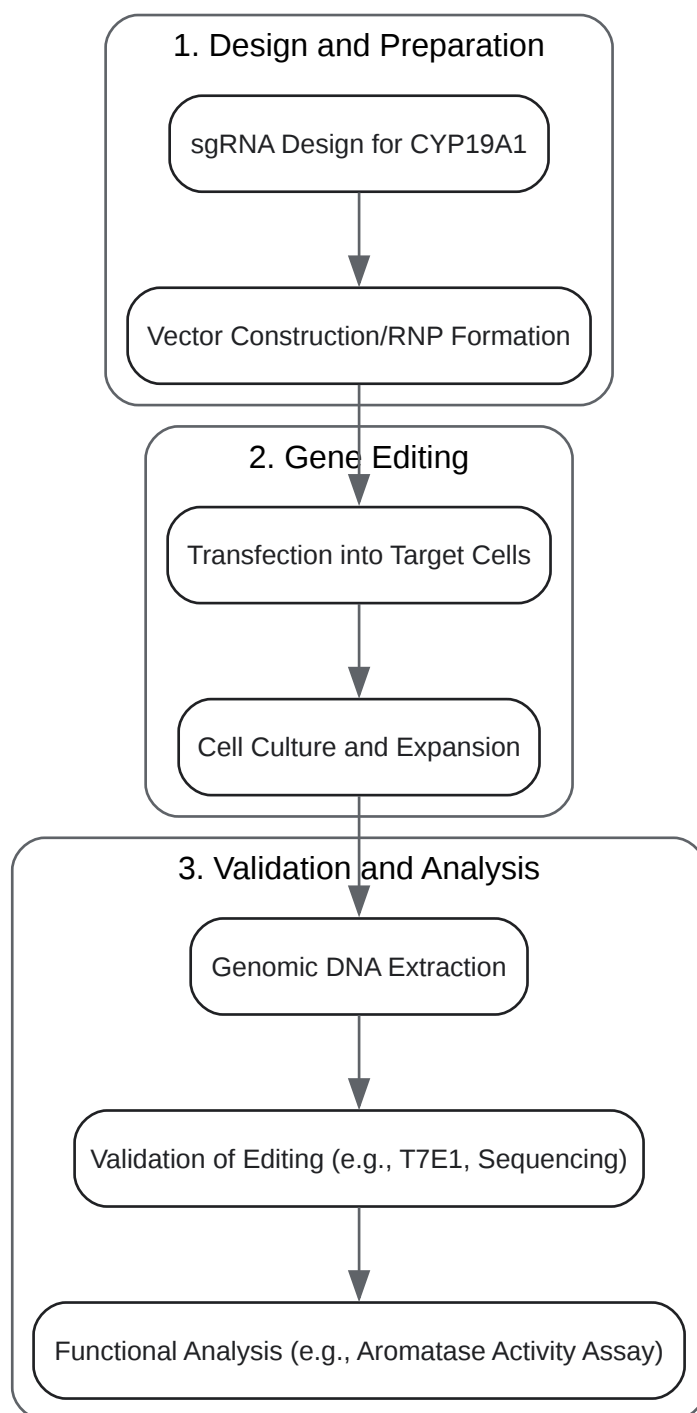
Introduction

The clustered regularly interspaced short palindromic repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a revolutionary gene-editing tool that allows for precise modifications to the genome.^{[1][2]} This technology's specificity is conferred by a single-guide RNA (sgRNA) that directs the Cas9 nuclease to a specific genomic locus to induce a double-strand break (DSB).^{[1][2]} The cell's natural repair mechanisms then mend the break, often resulting in insertions or deletions (indels) that can disrupt gene function. This application note provides a detailed protocol for utilizing CRISPR/Cas9 to edit the CYP19A1 gene, which encodes for the enzyme aromatase. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens and is a significant target in the treatment of estrogen-responsive cancers and other endocrine disorders.^{[3][4]}

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the estrogen biosynthesis pathway involving CYP19A1 and the general experimental workflow for CRISPR/Cas9-mediated editing of the CYP19A1 gene.





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